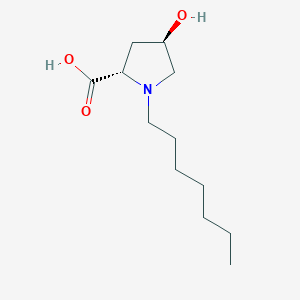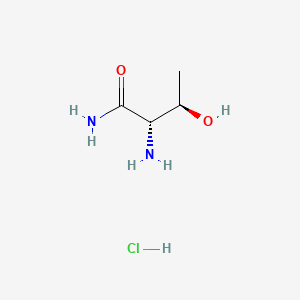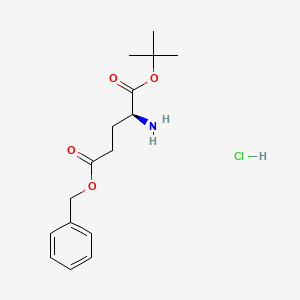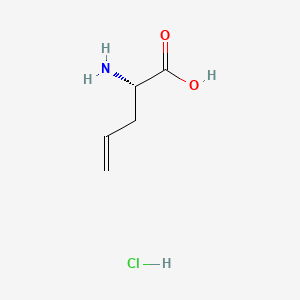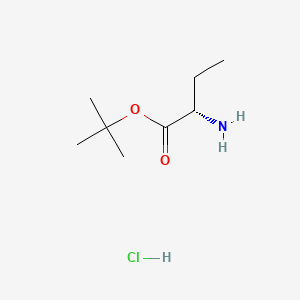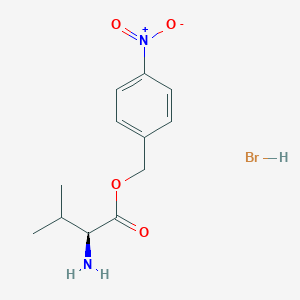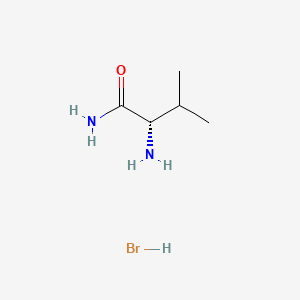
N-トリチル-L-システインアミド
説明
The compound H-Cys(Trt)-NH2 is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The “Trt” in the name refers to the trityl protecting group, which is used to protect the thiol group of cysteine during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis to ensure the correct formation of peptide bonds without unwanted side reactions.
科学的研究の応用
H-Cys(Trt)-NH2: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Involved in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and commercial purposes.
作用機序
Target of Action
H-Cys(Trt)-NH2, also known as Cysteine with a Trityl (Trt) protecting group, primarily targets the cysteine thiol group in peptide and protein structures . The cysteine thiol group plays a crucial role in the structure and function of many proteins, and its modification can significantly impact protein activity.
Mode of Action
The Trityl protecting group in H-Cys(Trt)-NH2 shields the reactive thiol group of cysteine during peptide synthesis, preventing unwanted side reactions . This protection is temporary and can be removed under specific conditions to reveal the active thiol group . The removal of the Trityl group is typically achieved by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% trifluoroethanol (TFE) in DCM .
Biochemical Pathways
The use of H-Cys(Trt)-NH2 facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The ability to selectively protect and deprotect cysteine residues allows for the precise control of disulfide bond formation, which is critical for the correct folding and function of many proteins.
Result of Action
The primary result of the action of H-Cys(Trt)-NH2 is the successful synthesis of peptides and proteins with the correct disulfide connectivity . This can lead to the production of functional biomolecules with diverse biological activities, depending on the specific sequence and structure of the peptide or protein.
Action Environment
The action of H-Cys(Trt)-NH2 can be influenced by various environmental factors. For example, the efficiency of Trityl group removal can be affected by the pH, temperature, and solvent used . Additionally, the stability of the Trityl-protected cysteine can be influenced by the presence of other reactive groups in the peptide or protein, as well as by the conditions of storage and handling .
生化学分析
Biochemical Properties
H-Cys(Trt)-NH2 is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It interacts with enzymes, proteins, and other biomolecules in these processes. For instance, it is known to interact with the human kinesin Eg5, inhibiting its basal ATPase activity and microtubule-activated ATPase activity .
Cellular Effects
The effects of H-Cys(Trt)-NH2 on cells are largely tied to its role in peptide synthesis. It influences cell function by facilitating the synthesis of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . For example, it is a specific inhibitor of Eg5, a protein required for establishing and maintaining a bipolar spindle .
Molecular Mechanism
H-Cys(Trt)-NH2 exerts its effects at the molecular level through various mechanisms. It inhibits Eg5-driven microtubule sliding velocity in a reversible fashion with an IC50 of 500 nM . This inhibition is achieved through binding interactions with the protein, leading to enzyme inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Cys(Trt)-NH2 can change over time. The compound is used in the synthesis of protected peptide acids, and the cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in C649 DCM . This process can influence the long-term effects of H-Cys(Trt)-NH2 on cellular function in in vitro or in vivo studies.
Metabolic Pathways
H-Cys(Trt)-NH2 is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-NH2 typically involves the protection of the cysteine thiol group with a trityl group. This is achieved through the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of H-Cys(Trt)-NH2 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
H-Cys(Trt)-NH2: undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The trityl protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Major Products Formed
Oxidation: Formation of cystine, a disulfide-linked dimer of cysteine.
Reduction: Regeneration of the free thiol group.
Substitution: Removal of the trityl group to yield free cysteine.
類似化合物との比較
H-Cys(Trt)-NH2: can be compared with other cysteine derivatives that have different protecting groups:
H-Cys(Acm)-NH2: Uses the acetamidomethyl (Acm) protecting group, which is removed under milder conditions compared to the trityl group.
H-Cys(Mmt)-NH2: Uses the monomethoxytrityl (Mmt) protecting group, which offers different stability and deprotection conditions.
The uniqueness of H-Cys(Trt)-NH2 lies in the stability of the trityl group, which provides robust protection during peptide synthesis and can be removed under specific acidic conditions, making it suitable for complex peptide synthesis.
特性
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWBGKONMFYEKL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659065 | |
| Record name | S-(Triphenylmethyl)-L-cysteinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166737-85-5 | |
| Record name | S-(Triphenylmethyl)-L-cysteinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


